molecular formula C19H18N4O5S B10904747 N-(2,6-Dimethoxy-4-pyrimidinyl)-4-(salicylideneamino)benzenesulfonamide

N-(2,6-Dimethoxy-4-pyrimidinyl)-4-(salicylideneamino)benzenesulfonamide

Cat. No.: B10904747
M. Wt: 414.4 g/mol
InChI Key: BEXBEHWFYHSVBE-UHFFFAOYSA-N
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Description

N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrimidine ring, a benzene sulfonamide group, and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are used to introduce the methoxy groups at the 2 and 6 positions of the pyrimidine ring.

    Formation of the Benzene Sulfonamide: The benzene sulfonamide group is introduced through sulfonation and subsequent amination reactions.

    Condensation Reaction: The final step involves a condensation reaction between the pyrimidine derivative and the hydroxyphenyl compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl moiety.

    Reduction: Reduction reactions could target the imine group formed during the condensation step.

    Substitution: The methoxy groups on the pyrimidine ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced forms of the imine group, potentially leading to secondary amines.

    Substitution Products: Derivatives with substituted methoxy groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N1-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-AMINOBENZENESULFONAMIDE: Similar structure but lacks the hydroxyphenyl moiety.

    N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1-BENZENESULFONAMIDE is unique due to the presence of both the hydroxyphenyl moiety and the pyrimidine ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C19H18N4O5S/c1-27-18-11-17(21-19(22-18)28-2)23-29(25,26)15-9-7-14(8-10-15)20-12-13-5-3-4-6-16(13)24/h3-12,24H,1-2H3,(H,21,22,23)

InChI Key

BEXBEHWFYHSVBE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O)OC

Origin of Product

United States

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